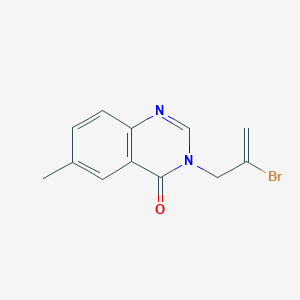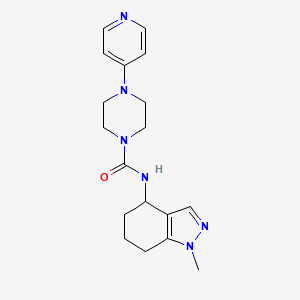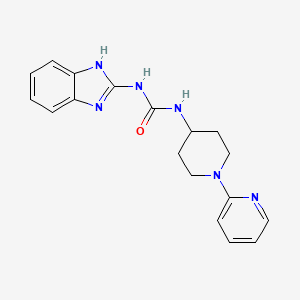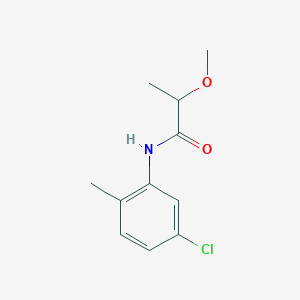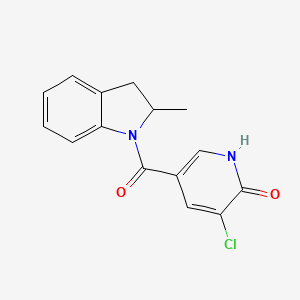
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs).
Mecanismo De Acción
The mechanism of action of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ has been shown to increase endurance and improve muscle strength.
Biochemical and Physiological Effects
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve muscle strength in animal studies. It has also been shown to increase the expression of genes involved in energy metabolism and lipid metabolism. Additionally, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one in lab experiments is its potential to increase endurance and improve muscle strength. This makes it a useful compound for studying the effects of exercise on the body. However, one of the limitations of using this compound is its potential to interact with other drugs and supplements, which could affect the results of the experiment.
Direcciones Futuras
There are several future directions for the study of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one. One direction is to further investigate its potential applications in sports performance enhancement. Another direction is to study its potential anti-cancer properties in more detail. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
Métodos De Síntesis
The synthesis of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one involves several steps. The first step is the synthesis of 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene. The second step is the synthesis of 2-methyl-2,3-dihydroindole-1-carboxylic acid from 2-methylindole-3-carboxylic acid. The third step is the synthesis of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one from 2,4-dinitrophenylhydrazine and 2-methyl-2,3-dihydroindole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of sports performance enhancement. It has been shown to increase endurance and improve muscle strength in animal studies. It has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-6-10-4-2-3-5-13(10)18(9)15(20)11-7-12(16)14(19)17-8-11/h2-5,7-9H,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFZDKNRKWUYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

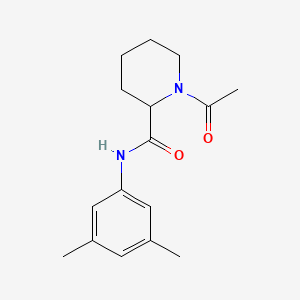
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
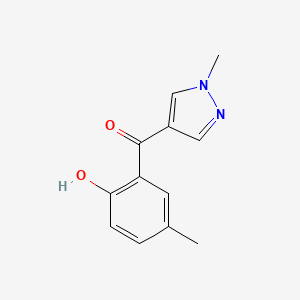
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
